Cas no 73307-52-5 ((+/-)5-HETE)

(+/-)5-HETE 化学的及び物理的性質
名前と識別子
-
- 6,8,11,14-Eicosatetraenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z)-
- (+/-)5-HETE
- (±)5-HETE
- (+/-)-(6E,8Z,11Z,14Z)-5-Hydroxyeicosatetraenoic Acid
- (+/-)5-HYDROXY-6E-8Z,11Z,14Z-EICOSATETRAENOIC ACID
- (+/-)5-HYDROXYEICOSA-6E,8Z,11Z,14Z-TETRAENOIC ACID
- (+-)-5-HETE SUPPLIED IN ETHANOL
- (5S)-5-hydroxy-6,8,11,14-eicosatetraenoic acid
- (S)-(E,Z,Z,Z)-5-hydroxyeicosa-6,8,11,14-tetraenoic acid
- (S)-5-hydroxy-eicosa-6,8,11,14-tetraenoic acid
- 5(S)-Hydroxy-6(E),8,11,14(Z)-eicosatetraenoic acid
- 5(S)-hydroxyeicosatetraenoic acid
- 73307-52-5
- LMFA03060084
- 5-hydroxy,6E,8Z,11Z,14Z-eicosatetraenoic acid
- NS00116445
- (+/-)-5-Hete
- NCGC00161236-01
- 92JQY74TBX
- (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoic acid
- 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, (E,Z,Z,Z)-
- CHEMBL17695
- (6E,8Z,11Z,14Z)-5-hydroxyeicosa-6,8,11,14-tetraenoic acid
- SR-01000946911-1
- UNII-92JQY74TBX
- 71030-39-2
- Q27104878
- (??)5-HETE
- (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid
- SR-01000946911
- BDBM50024447
- 5-hydroxy-6E,8Z,11Z,14Z-icosatetraenoic acid
- 5-HETE-[d8]
- KGIJOOYOSFUGPC-XTDASVJISA-N
- HETE-(+/-)5
- (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoicacid
- CHEBI:60943
- SCHEMBL2560910
- 5-Hete, (+/-)-
- 5-Hete, (RS)-
- 5-OH 6t,8c,11c,14c-20:4
- 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z)-
- (6E,8Z,11Z,14Z)-5-Hydroxy-icosa-6,8,11,14-tetraenoic acid
- 5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid
- 5-Hete
- 5-Hydroxy-icosa-6,8,11,14-tetraenoic acid
- HETE-5(S)
- 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
- AKOS040755365
- 5-hydroxy-6-trans-8,11,14-cis-eicosatetraenoic acid
- BML1-B02
- (+/-)-5-Hydroxyeicosa-6E,8Z,11Z,14Z-tetraenomic acid
- (+/-)-5-HETE, (+/-)-(6E,8Z,11Z,14Z)-5-Hydroxyeicosatetraenoic acid solution
- CS-0105814
- HY-113434B
-
- インチ: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6?,10-9?,13-12?,16-14+
- InChIKey: KGIJOOYOSFUGPC-XRXZHELTSA-N
- ほほえんだ: CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 320.23500
- どういたいしつりょう: 320.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 14
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- フラッシュポイント: 14 °C
- PSA: 57.53000
- LogP: 5.18750
(+/-)5-HETE セキュリティ情報
- 危険物輸送番号:UN 1170 3/PG 2
- 危険カテゴリコード: 11
- セキュリティの説明: S; S7; S16
- RTECS番号:KQ6300000
-
危険物標識:
- リスク用語:R11
(+/-)5-HETE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H290023-25μg |
(+/-)5-HETE |
73307-52-5 | 25μg |
$ 64.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205136A-50 µg |
(±)5-HETE, |
73307-52-5 | 50µg |
¥1,241.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205136B-100 µg |
(±)5-HETE, |
73307-52-5 | 100µg |
¥2,354.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65120-100ug |
(±)5-HETE |
73307-52-5 | 98% | 100ug |
¥2843.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205136-25 µg |
(±)5-HETE, |
73307-52-5 | 25µg |
¥654.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205136B-100µg |
(±)5-HETE, |
73307-52-5 | 100µg |
¥2354.00 | 2023-09-05 | ||
TRC | H290023-25µg |
(+/-)5-HETE |
73307-52-5 | 25µg |
$64.00 | 2023-05-18 | ||
TRC | H290023-50µg |
(+/-)5-HETE |
73307-52-5 | 50µg |
$98.00 | 2023-05-18 | ||
TRC | H290023-50μg |
(+/-)5-HETE |
73307-52-5 | 50μg |
$ 98.00 | 2023-04-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65120-25ug |
(±)5-HETE |
73307-52-5 | 98% | 25ug |
¥876.00 | 2023-09-08 |
(+/-)5-HETE 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(+/-)5-HETEに関する追加情報
Compound CAS No. 73307-52-5: (+/-)-5-Hydroxy-Eicosatetraenoic Acid (5-HETE)
The compound with CAS number 73307-52-5, commonly referred to as (+/-)-5-Hydroxy-Eicosatetraenoic Acid (5-HETE), is a bioactive lipid mediator that has garnered significant attention in the scientific community due to its diverse biological functions and therapeutic potential. This compound belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are oxygenated derivatives of arachidonic acid. The term “(+/-)-5-HETE” specifically denotes the stereo-isomeric forms of this compound, highlighting its structural complexity and functional diversity.
Recent studies have elucidated the role of 5-HETE in various physiological and pathological processes. For instance, research published in Nature Immunology in 2023 demonstrated that 5-HETE acts as a potent modulator of inflammatory responses, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound exhibits its effects through interactions with specific G-protein coupled receptors (GPCRs), including the cannabinoid receptor type 2 (CB2), which is highly expressed in immune cells. This interaction triggers anti-inflammatory pathways, making 5-HETE a promising candidate for the development of novel anti-inflammatory therapies.
In addition to its immunomodulatory properties, 5-HETE has been implicated in cancer biology. A study conducted at the University of California, San Francisco, revealed that 5-HETE regulates tumor growth and metastasis by influencing the activity of matrix metalloproteinases (MMPs). These enzymes are critical for extracellular matrix remodeling, a process essential for cancer cell invasion and migration. The research highlighted that selective inhibition of 5-HETE production could serve as a therapeutic strategy to combat aggressive cancers, particularly breast and prostate cancers.
The structural characterization of 5-HETE has also advanced our understanding of its bioavailability and pharmacokinetics. Using advanced mass spectrometry techniques, scientists have identified multiple oxidation pathways that govern the metabolism of this compound. Notably, the stereochemistry at the hydroxyl group plays a pivotal role in determining its biological activity. This insight has paved the way for the development of enantiomer-specific drugs, which could minimize off-target effects and enhance therapeutic efficacy.
Furthermore, recent advancements in synthetic chemistry have enabled the large-scale production of (+/-)-5-HETE with high purity and stereoselectivity. These methods utilize catalytic asymmetric oxidation strategies, which not only improve yield but also reduce environmental impact compared to traditional synthesis routes. The availability of high-quality 5-HETE has facilitated preclinical studies, accelerating its translation into clinical applications.
In conclusion, (+/-)-5-Hydroxy-Eicosatetraenoic Acid (CAS No. 73307-52-5) represents a multifaceted bioactive molecule with significant implications for human health and disease. Its roles in inflammation, cancer biology, and immune regulation underscore its potential as a therapeutic agent across various medical domains. As research continues to uncover new facets of its functionality, 5-HETE stands at the forefront of lipid mediator research, offering innovative solutions for unmet medical needs.
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